molecular formula C15H14N2O3 B4759349 N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide

N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide

Cat. No. B4759349
M. Wt: 270.28 g/mol
InChI Key: XQMKKJQGLGXGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide, also known as CP-690,550, is a synthetic small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promising results in the treatment of autoimmune diseases and transplant rejection.

Mechanism of Action

N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide selectively inhibits JAK3, which is a key mediator of cytokine signaling in immune cells. By blocking JAK3, N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a decrease in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In preclinical studies, it has been demonstrated to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In clinical trials, N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide has been shown to improve disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its potency and long half-life may also increase the risk of adverse effects. N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide is also a relatively new drug, and further research is needed to fully understand its safety and efficacy.

Future Directions

There are several potential future directions for research on N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another potential direction is the investigation of N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, research on the long-term safety and efficacy of N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide is needed to fully understand its potential as a treatment for autoimmune diseases.

Scientific Research Applications

N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing transplant rejection.

properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14(16-11-6-7-11)10-3-1-4-12(9-10)17-15(19)13-5-2-8-20-13/h1-5,8-9,11H,6-7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMKKJQGLGXGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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